

# Spectroscopic Profile of 2-Bromo-5-chloroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-chloroaniline

Cat. No.: B1280272

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-5-chloroaniline**, a key intermediate in the development of pharmaceuticals and other advanced materials. The document, intended for researchers, scientists, and professionals in the field of drug development, offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate research and development.

## Introduction

**2-Bromo-5-chloroaniline** is a substituted aromatic amine whose structural integrity is paramount in its synthetic applications. Spectroscopic analysis provides the definitive fingerprint for its identification and purity assessment. This guide presents a consolidated repository of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and MS data, ensuring a reliable reference for quality control and structural confirmation.

## Spectroscopic Data

The spectroscopic data for **2-Bromo-5-chloroaniline** has been compiled and organized into the following tables for clarity and ease of comparison.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Bromo-5-chloroaniline** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.28	d	~2.3	H-6
~6.75	dd	~8.5, 2.3	H-4
~6.59	d	~8.5	H-3
~4.0 (broad s)	s	-	-NH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Bromo-5-chloroaniline** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~145.8	C-1 (C-NH <sub>2</sub> )
~134.5	C-5 (C-Cl)
~130.8	C-3
~119.9	C-4
~116.3	C-6
~109.9	C-2 (C-Br)

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **2-Bromo-5-chloroaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3440 - 3350	Strong, Broad	N-H Stretch (asymmetric & symmetric)
3080 - 3020	Medium	Aromatic C-H Stretch
1620 - 1580	Strong	N-H Bending (Scissoring)
1500 - 1400	Medium-Strong	Aromatic C=C Bending
1300 - 1250	Medium	C-N Stretch
880 - 800	Strong	C-H Out-of-plane Bending
750 - 690	Strong	C-Cl Stretch
650 - 550	Medium	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **2-Bromo-5-chloroaniline**

m/z	Relative Intensity (%)	Assignment
205/207/209	High	[M] <sup>+</sup> (Molecular ion)
126/128	Moderate	[M - Br] <sup>+</sup>
90	High	[M - Br - Cl] <sup>+</sup>
63	Moderate	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy

- **Sample Preparation:** A sample of **2-Bromo-5-chloroaniline** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) in a 5 mm NMR tube. The solution is filtered if any particulate matter is present.
- **Instrumentation:** Spectra are acquired on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## FT-IR Spectroscopy

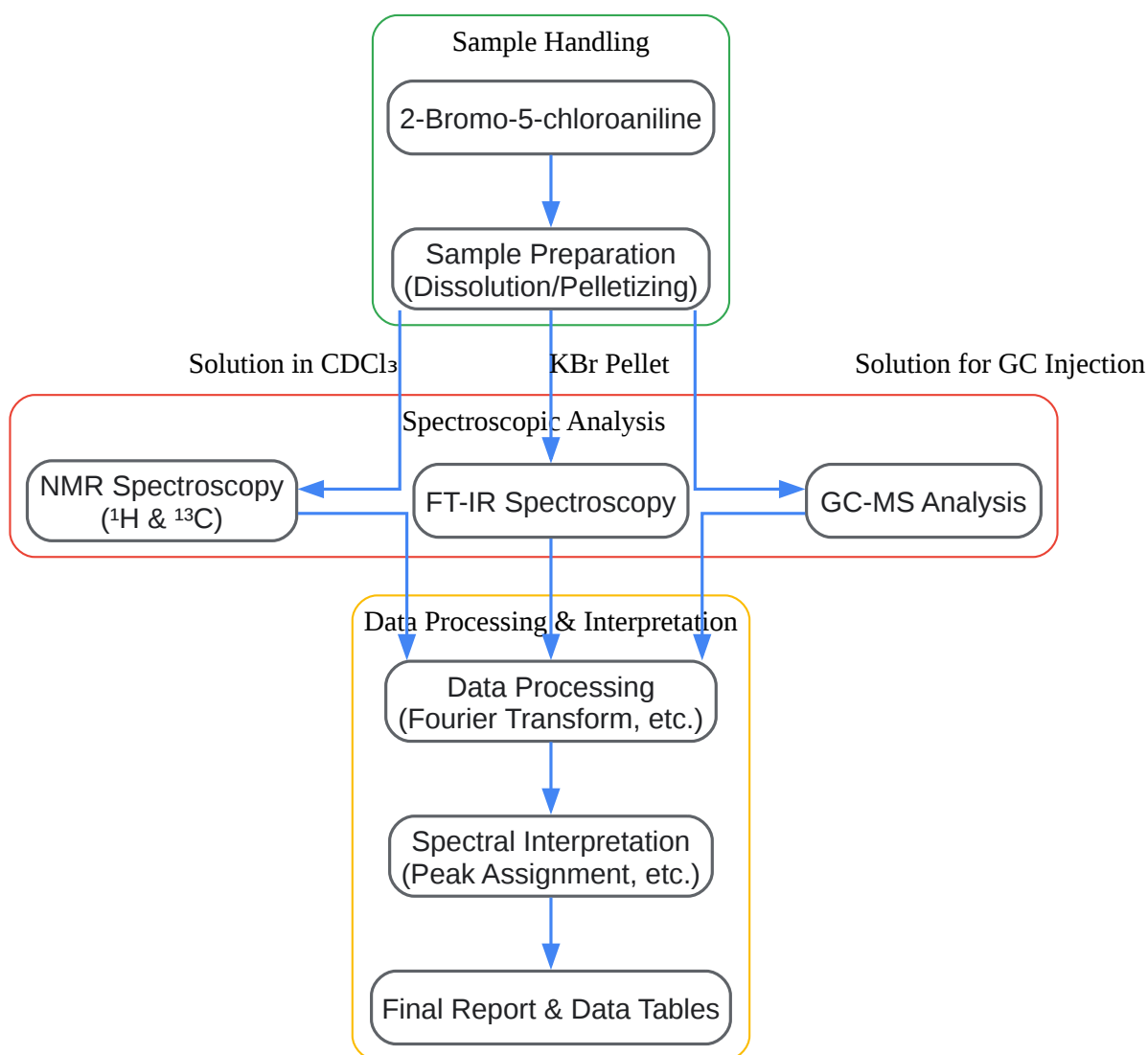
- **Sample Preparation:** A small amount of the solid **2-Bromo-5-chloroaniline** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure separation from any impurities.
- **Instrumentation:** A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.
- **GC Conditions:** A non-polar capillary column is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a final temperature that ensures the elution of the analyte.
- **MS Conditions:** The mass spectrometer is operated in EI mode at 70 eV. The data is acquired over a mass range of  $m/z$  50-300.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-chloroaniline**.



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A generalized workflow for the spectroscopic analysis of **2-Bromo-5-chloroaniline**.

This guide serves as a foundational resource for the accurate identification and characterization of **2-Bromo-5-chloroaniline**, supporting its application in high-purity chemical synthesis and drug development.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-chloroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280272#spectroscopic-data-of-2-bromo-5-chloroaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b1280272#spectroscopic-data-of-2-bromo-5-chloroaniline-nmr-ir-ms)

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